1,7-Diazaspiro[4.4]nonane represents a spirocyclic framework consisting of two pyrrolidine rings linked through a shared spiro carbon atom. This unique structure has attracted significant attention in medicinal chemistry due to its potential to mimic biologically relevant molecular scaffolds and its ability to introduce conformational rigidity, influencing the pharmacological properties of molecules. [, , ]
7-Methyl-1,7-diazaspiro[4.4]nonane is a complex organic compound characterized by its unique spirocyclic structure, incorporating both nitrogen atoms within the spiro framework. The compound is notable for its potential applications in medicinal chemistry and materials science due to its structural properties and biological interactions.
This compound can be synthesized through various organic reactions, often involving multi-step processes that yield derivatives with specific functional groups. The compound's molecular formula is and it has a molecular weight of 208.26 g/mol, with the CAS number 646056-41-9.
7-Methyl-1,7-diazaspiro[4.4]nonane falls under the category of heterocyclic compounds, specifically within the spirocyclic class. Its classification is important for understanding its chemical behavior and potential applications in various scientific fields.
The synthesis of 7-methyl-1,7-diazaspiro[4.4]nonane typically involves cyclization reactions that can be initiated using appropriate diamines and ketones. One common method includes:
The synthesis may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. Specific conditions, including temperature, pressure, and solvent choice, are critical in achieving the desired product quality .
The molecular structure of 7-methyl-1,7-diazaspiro[4.4]nonane features a spiro junction where two nitrogen atoms are incorporated into a bicyclic framework. The InChI key for this compound is SAWKCHBFYVSXAO-UHFFFAOYSA-N, and its canonical SMILES representation is CN1CCC2(C1)CCCN2C3=NN=CO3.
7-Methyl-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions:
The specific reagents and conditions used in these reactions greatly influence the yield and types of products formed. For example, oxidation may yield oxadiazole N-oxides while reduction could produce amine derivatives .
The mechanism of action for compounds like 7-methyl-1,7-diazaspiro[4.4]nonane often involves interactions with biological targets at a molecular level. These interactions can modulate biological pathways due to the compound's ability to form stable complexes with proteins or nucleic acids.
Research indicates that compounds with similar structures may exhibit pharmacological activities by affecting enzyme functions or receptor interactions, leading to potential therapeutic applications in drug design .
The physical properties of 7-methyl-1,7-diazaspiro[4.4]nonane include:
The chemical properties include:
7-Methyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
The construction of 7-methyl-1,7-diazaspiro[4.4]nonane’s spirocyclic core relies on meticulously designed multi-step sequences that establish its characteristic fused bicyclic architecture. One prominent approach involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This method enables the stereoselective formation of the spiro center, yielding enantiomerically enriched 1,7-diazaspiro[4.4]nonane precursors with high diastereomeric ratios (up to 95:5) . The reaction proceeds under cinchona alkaloid-derived catalyst mediation (e.g., hydroquinine-thioether), leveraging hydrogen-bonding interactions to control stereochemistry at the quaternary spiro carbon .
Alternatively, proline-derived cyclizations offer a scaffold-building pathway. Here, L-proline undergoes alkylation with 1,4-dihalobutanes, followed by intramolecular N-alkylation to form the pyrrolidine ring of the spiro system. Subsequent ring closure via nucleophilic displacement installs the second nitrogen-containing ring, furnishing the diazaspiro[4.4]nonane skeleton [6]. This method benefits from chiral-pool starting materials but requires stringent optimization of ring-closing steps to minimize dimerization byproducts.
Table 1: Comparative Multi-Step Cyclization Approaches
Strategy | Key Steps | Yield (Overall) | Diastereoselectivity |
---|---|---|---|
Azomethine Ylide Michael Addition | Ylide generation → Michael addition → Reduction | 32–38% | 90:10 to 95:5 dr |
Proline Alkylation/Cyclization | L-Proline alkylation → Ring closure → N-Methylation | 25–30% | N/A (achiral scaffold) |
Catalytic cascades streamline the synthesis of 7-methyl-1,7-diazaspiro[4.4]nonane by consolidating multiple bond-forming events. A one-pot Michael-Mannich cascade exemplifies this efficiency: cyclic imines generate azomethine ylides in situ, which undergo conjugate addition to nitroalkenes. Subsequent intramolecular Mannich-type closure spontaneously assembles the spiro framework. This process is accelerated by bifunctional organocatalysts (e.g., thiourea-tertiary amines), which activate both reaction partners simultaneously, achieving enantioselectivities >90% ee .
Transition-metal catalysis further enhances cascade efficiency. Palladium-catalyzed dearomatization-cyclization sequences convert pyrazine derivatives (e.g., 2-chloropyrazine) into spirocyclic adducts. Using Pd(PPh₃)₄ as a catalyst, the diazaspiro core couples with heteroaryl electrophiles at nitrogen in a tandem C–N bond formation/spirocyclization, yielding 7-heteroaryl variants like 7-methyl-1-(pyrazin-2-yl)-1,7-diazaspiro[4.4]nonane in a single operation [5].
Table 2: Catalytic Cascade Approaches to Diazaspiro[4.4]nonanes
Catalytic System | Reaction Type | Yield | ee/Selectivity | Key Advantage |
---|---|---|---|---|
Bifunctional Organocatalyst | Michael-Mannich cascade | 65–72% | 90–94% ee | Atom economy, no metal residues |
Pd(PPh₃)₄/Ligand Systems | Heteroarylation-cyclization | 70–73% | N/A (non-chiral) | Broad heterocycle tolerance |
Selective functionalization of the diazaspiro[4.4]nonane nitrogen atoms is critical for diversifying the scaffold’s properties. N-Methylation is typically achieved using methyl iodide (CH₃I) in the presence of mild bases (e.g., K₂CO₃) in DMF at 50°C. This reaction exhibits high regioselectivity for the sterically less hindered nitrogen (N1), achieving >85% yield with minimal dialkylation byproducts [5]. Alternatively, reductive amination with formaldehyde and NaBH₃CN selectively installs the N7-methyl group under pH control (pH 5–6), leveraging protonation state differences between the tertiary amines [3].
Acylation modifications introduce pharmacophores like 1,3,4-oxadiazoles. The synthesis of 7-methyl-1-(1,3,4-oxadiazol-2-yl)-1,7-diazaspiro[4.4]nonane involves coupling acylhydrazides with the diazaspiro intermediate in POCl₃ at 80°C. This dehydrative cyclization installs the oxadiazole ring directly at N1, exploiting the nucleophilicity of the secondary amine [3]. Steric effects from the N7-methyl group significantly influence reactivity: quantum mechanical calculations confirm that methylation reduces ring puckering, enhancing nucleophilicity at N1 by 15–20% compared to unmethylated analogs [5].
Table 3: Impact of N-Substituents on Physicochemical Properties
N-Substituent | Reaction Conditions | Yield | Effect on Lipophilicity (ΔLog P) |
---|---|---|---|
Methyl (N7) | CH₃I, K₂CO₃, DMF, 50°C | 85% | +0.4 |
1,3,4-Oxadiazol-2-yl | Acylhydrazide + POCl₃, 80°C | 75% | +0.8 |
Pyrazin-2-yl | 2-Chloropyrazine, Pd(PPh₃)₄, DMF | 73% | +0.9 |
The choice between one-pot and sequential synthesis significantly impacts the efficiency, purity, and scalability of 7-methyl-1,7-diazaspiro[4.4]nonane derivatives. One-pot protocols consolidate steps such as spirocyclization and N-functionalization. For example, sequential azomethine ylide generation, Michael addition, and in situ reductive methylation deliver N7-methylated spiro products in a single reactor, reducing purification needs and improving throughput (65% overall yield) [2]. However, such methods risk side reactions when incompatible reagents coexist, necessitating precise temperature and addition rate control.
In contrast, sequential multi-step synthesis isolates intermediates after each transformation. While operationally cumbersome, this approach allows rigorous intermediate purification, crucial for enantiomerically pure targets. Isolation of the diazaspiro[4.4]nonane precursor before N-methylation, for instance, enables chiral HPLC separation, achieving >99% ee [3]. Additionally, sequential routes accommodate divergent modification: the same spiro intermediate can undergo alkylation or acylation to yield diverse analogs, supporting structure-activity relationship studies.
Table 4: One-Pot vs. Sequential Synthesis Benchmarks
Parameter | One-Pot Protocol | Sequential Protocol |
---|---|---|
Overall Yield | 60–68% | 55–62% |
Purity (Crude Product) | 70–75% | 85–92% (post-purification) |
Scalability | >10 g feasible with flow chemistry | Limited by intermediate handling |
Flexibility | Low (fixed sequence) | High (modular steps) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7